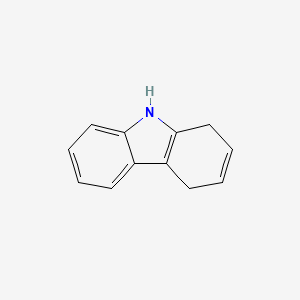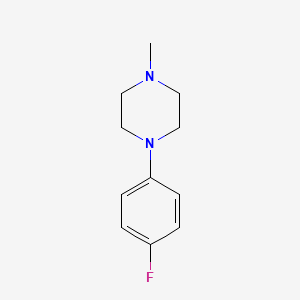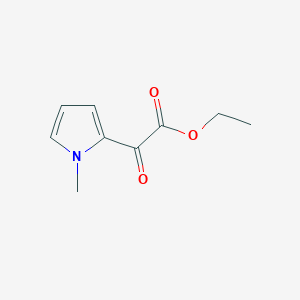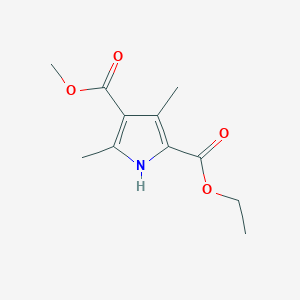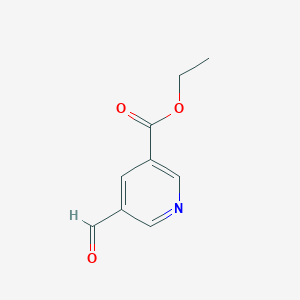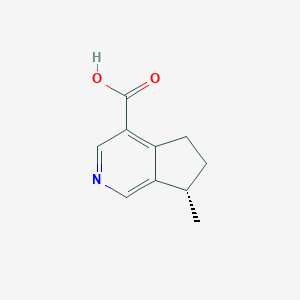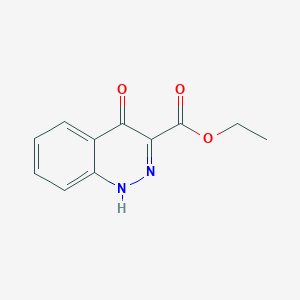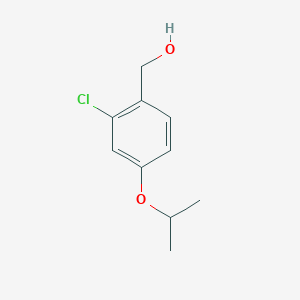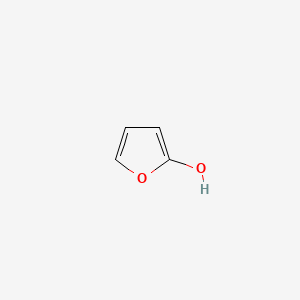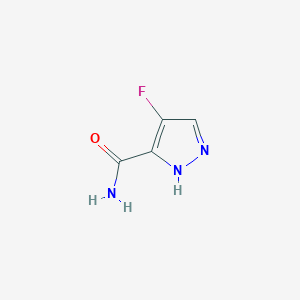![molecular formula C8H6N2O2 B3349481 Furo[2,3-b]pyridine-5-carboxamide CAS No. 220957-44-8](/img/structure/B3349481.png)
Furo[2,3-b]pyridine-5-carboxamide
Overview
Description
Furo[2,3-b]pyridine-5-carboxamide is a heterocyclic organic compound characterized by a fused pyridine and furan ring system
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step process starting with the reaction of furan derivatives with appropriate pyridine precursors. This involves cyclization reactions under acidic or basic conditions.
Modern Synthetic Approaches: Advances in synthetic chemistry have introduced more efficient methods, such as palladium-catalyzed cross-coupling reactions, which allow for the formation of the fused ring system with higher yields and fewer by-products.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed. This involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure consistent product quality.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis, which offers advantages in terms of scalability and efficiency. This method allows for the continuous processing of reactants through a series of reactors, resulting in a steady production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms, which may exhibit different chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidized Derivatives: These may include carboxylic acids, aldehydes, and ketones.
Reduced Derivatives: Reduced forms may include amines and alcohols.
Substituted Derivatives: Substituted products can include various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Furo[2,3-b]pyridine-5-carboxamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which Furo[2,3-b]pyridine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine Derivatives: Other pyridine-based compounds also show comparable pharmacological properties and are used in similar research applications.
Furan Derivatives: Compounds containing the furan ring system are structurally related and may have overlapping applications in chemistry and industry.
Uniqueness: Furo[2,3-b]pyridine-5-carboxamide stands out due to its unique combination of the pyridine and furan rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
furo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)6-3-5-1-2-12-8(5)10-4-6/h1-4H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXDDALJFRQXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443327 | |
| Record name | Furo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220957-44-8 | |
| Record name | Furo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


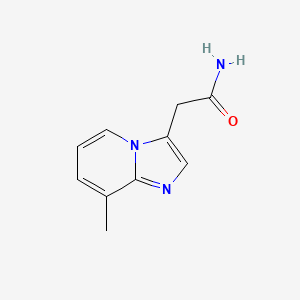
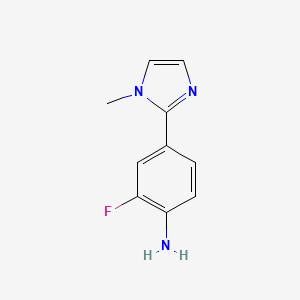
![2-[(3-Methoxyphenyl)methyl]piperazine](/img/structure/B3349412.png)
